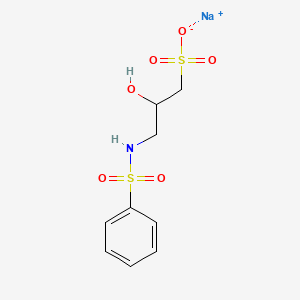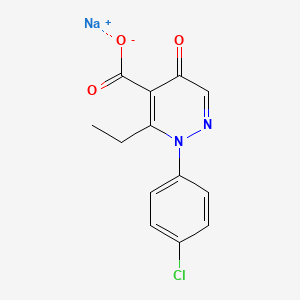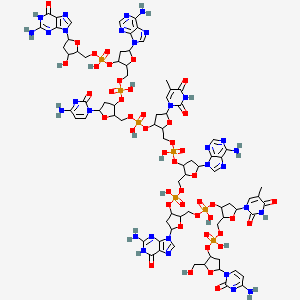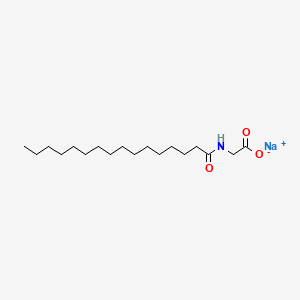
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is a highly water-soluble aniline derivative. It is commonly used as a reagent in biochemical research and diagnostic testing due to its stability and reactivity in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt typically involves the reaction of 3-chloro-2-hydroxypropyl sulfonic acid sodium salt with aniline derivatives under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aniline derivatives .
Applications De Recherche Scientifique
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is employed in biochemical assays to detect the presence of specific enzymes and metabolites.
Medicine: It is used in diagnostic tests to measure levels of certain biomarkers in biological samples.
Industry: It is used in the production of dyes and pigments due to its stability and reactivity
Mécanisme D'action
The compound exerts its effects through its ability to participate in various chemical reactions. It acts as a substrate for enzymes, facilitating the detection of enzyme activity in biochemical assays. The molecular targets and pathways involved include the oxidation-reduction reactions and nucleophilic substitution reactions, which are essential for its use in diagnostic testing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
- N-(2-Hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is unique due to its high water solubility and stability, making it an ideal reagent for biochemical assays and diagnostic tests. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in scientific research .
Propriétés
Numéro CAS |
70788-51-1 |
|---|---|
Formule moléculaire |
C9H12NNaO6S2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
sodium;3-(benzenesulfonamido)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H13NO6S2.Na/c11-8(7-17(12,13)14)6-10-18(15,16)9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
JQJJNPXVDYMHCJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NCC(CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

